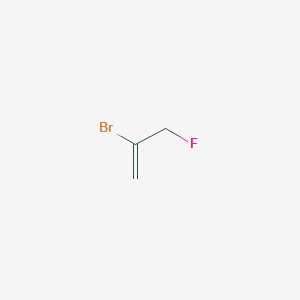

2-Bromo-3-fluoropropene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

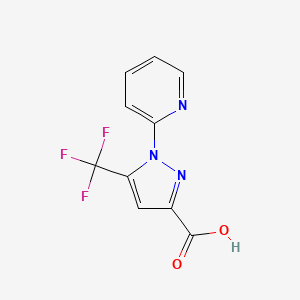

2-Bromo-3-fluoropropene is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .

Chemical Reactions Analysis

The atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene has been studied both theoretically and experimentally . Five possible reaction pathways between 2-BTP and OH radicals were found . The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformational Stability : CH2CHCH2X molecules, including 3-fluoropropene, have been studied using ab initio and density functional theory (DFT) methods. These studies focus on molecular geometries, structural and physical parameters, and the rotational potential energy surface of these molecules (Kolandaivel & Jayakumar, 2000).

Reactions under Ionic and Free-Radical Conditions : The photochemical reaction of N-bromobis(trifluoromethyl)amine with 1-fluoropropene and the resulting products have been explored. This includes the formation of adducts and their subsequent dehydrobromination (Haszeldine, Mir, & Tipping, 1976).

Vibrational Spectra and Conformational Analysis : Studies on the vibrational spectra of gaseous and liquid 3-fluoropropene and its derivatives reveal insights into conformational enthalpy differences and structural parameters (Durig, Little, Costner, & Durig, 1992).

Microwave Spectroscopy of Rotational Isomers : Microwave spectroscopy has confirmed the existence of cis and gauche rotational isomers in the 3-fluoropropene molecule, providing detailed information on their molecular structure and stability (Hirota, 1965).

Synthesis of Fluorinated Amino Acids : The diastereoselective alkylation of imines derived from amino acids with 3-bromo-2-fluoropropene and other compounds has been used to synthesize various fluorinated amino acids (Laue, Kröger, Wegelius, & Haufe, 2000).

Raman and Far-Infrared Spectra of 2-Bromo-3-fluoropropene : Investigations into the Raman and far-infrared spectra of this compound provide insights into its conformational stability and barriers to internal rotation (Durig, Guirgis, Zhen, & Durig, 1992).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-3-fluoroprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRNRVRRDJTLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)

![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)

![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)

amine hydrochloride](/img/structure/B2868674.png)